molecular formula C7H5F3N2O B2721814 5-(TRifluoromethyl)pyridine-3-carboxamide CAS No. 1823366-94-4

5-(TRifluoromethyl)pyridine-3-carboxamide

Cat. No. B2721814
CAS RN: 1823366-94-4
M. Wt: 190.125
InChI Key: ZWPCLQQKRKZJAH-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

Antitubercular Agent Development

5-(Trifluoromethyl)pyridine-3-carboxamide derivatives have been explored for their potential in treating tuberculosis. For instance, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These compounds, especially one representative compound, have shown significant reduction in bacterial burden in an infected mouse model, suggesting their potential as lead compounds in antitubercular drug discovery (Tang et al., 2015).

Structural and Conformation Studies

The structure and conformation of related compounds like 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, an anti-inflammatory agent, have been studied. These studies provide insights into the molecular structure and interactions of similar compounds, which is crucial for understanding their biological activities (Rajeswaran & Srikrishnan, 2008).

Crystal Structure Analysis

The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a closely related compound, has been analyzed. This analysis reveals a water-bridged hydrogen-bonding network, contributing to the understanding of the molecular interactions and packing in such compounds (Ye & Tanski, 2020).

Antimicrobial Activity

New pyridothienopyrimidines and pyridothienotriazines, which include derivatives of this compound, have been synthesized and tested for their antimicrobial activities. These compounds have shown potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Potential Antithyroid Drug Analysis

The behavior of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, towards molecular iodine has been studied, providing insights into the interactions and potential pharmaceutical applications of related compounds (Chernov'yants et al., 2011).

Enzymatic Activity Studies

Pyridine carboxamides, including structures related to this compound, have been studied for their biological activities, such as reducing iron-induced renal damage and regulating enzymatic activities. These studies also investigate the importance of amide rotations in biology (Olsen et al., 2003).

Pharmaceutical Applications

The trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones, which involve derivatives of this compound, have been studied for applications in pharmaceuticals and agrochemicals. This research highlights the significance of CF3 and perfluoroalkyl motifs in the core structure of pharmaceutical agents (Huang et al., 2018).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . This includes potential new agrochemicals and pharmaceuticals that leverage the unique properties of TFMP derivatives .

properties

IUPAC Name

5-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPCLQQKRKZJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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